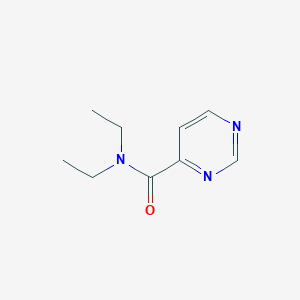

N,N-Diethylpyrimidine-4-carboxamide

Description

Contextualization of Pyrimidine-4-carboxamides in Heterocyclic Research

Within the diverse family of pyrimidine (B1678525) derivatives, those bearing a carboxamide functional group at the 4-position represent a significant subclass. The carboxamide moiety is a common feature in many drug molecules, valued for its ability to form hydrogen bonds and participate in crucial interactions with biological targets. The synthesis of pyrimidine-4-carboxamide (B1289416) analogues is a subject of ongoing research, with various methodologies being developed to create libraries of these compounds for biological screening. researchgate.netnih.gov These efforts have led to the identification of pyrimidine-4-carboxamides with promising activities, such as potential bone anabolic agents and inhibitors of various enzymes. nih.gov The versatility of the carboxamide group, combined with the inherent biological potential of the pyrimidine scaffold, makes pyrimidine-4-carboxamides a fertile ground for drug discovery and development.

Properties

IUPAC Name |

N,N-diethylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-5-6-10-7-11-8/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUDAKLNCMODAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N,n Diethylpyrimidine 4 Carboxamide and Its Analogues

Direct Acylation and Amide Bond Formation Methodologies

Direct acylation strategies involve the formation of the amide bond as a key step, typically by coupling a pyrimidine-4-carboxylic acid derivative with diethylamine (B46881). This approach is advantageous when the pyrimidine (B1678525) core is readily available.

Carboxylic Acid Activation and Diethyl Amine Coupling

The most common method for forming an amide bond is through the condensation of a carboxylic acid and an amine. hepatochem.com This reaction, however, requires the activation of the carboxylic acid to enhance its electrophilicity, as a direct reaction is generally unfavorable due to a competing acid-base proton exchange. fishersci.co.uk The synthesis of N,N-Diethylpyrimidine-4-carboxamide can be achieved by activating pyrimidine-4-carboxylic acid and subsequently coupling it with diethylamine.

A wide variety of coupling reagents, many developed for peptide synthesis, are available for this transformation. fishersci.co.ukorganic-chemistry.org These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester, acyl chloride, or anhydride (B1165640), which then readily reacts with the amine. hepatochem.comfishersci.co.uk

Common carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then aminolyzed to produce the amide. fishersci.co.uk To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are often used. fishersci.co.uk Another effective method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid to form an acylimidazolide intermediate. This method was found to be effective for the synthesis of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acids, demonstrating its applicability to related heterocyclic systems. uran.ua

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Intermediate Formed | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | O-acylisourea | HOBt, HOAt |

| Phosphonium Salts | BOP, PyBOP | Acylphosphonium salt | HOBt |

| Uronium/Guanidinium Salts | HBTU, HATU | Activated ester | HOBt, HOAt |

| Imidazolium | CDI | Acylimidazolide | None typically required |

The general two-step, one-pot procedure involves first reacting pyrimidine-4-carboxylic acid with the coupling reagent in an appropriate aprotic solvent, followed by the addition of diethylamine to form the final this compound product. hepatochem.com

Utilization of Carbamoyl (B1232498) Chlorides in Amidation Reactions

An alternative to activating the carboxylic acid is to use an activated amine equivalent, such as a carbamoyl chloride. N,N-Diethylcarbamoyl chloride can be reacted directly with a suitable pyrimidine precursor. A patented one-pot process describes the reaction of a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic tertiary base, such as triethylamine (B128534) or pyridine, to yield the corresponding N,N-disubstituted carboxamide. google.com

This methodology can be applied to the synthesis of this compound. The process would involve reacting pyrimidine-4-carboxylic acid with N,N-diethylcarbamoyl chloride. The presence of a base is crucial to deprotonate the carboxylic acid, forming a carboxylate anion that can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride to form a mixed anhydride intermediate. This intermediate subsequently collapses, releasing carbon dioxide and forming the desired amide. This method is noted for being a simple, energy- and time-saving process. google.com

Ring Annulation and Cyclocondensation Routes to Pyrimidine Cores

These strategies focus on constructing the pyrimidine ring as the central synthetic step. The required carboxamide functionality is incorporated either by using a precursor that already contains this group or by forming it during the cyclization process.

Condensation Reactions with Amidine and Carbonyl Precursors

The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an N-C-N fragment such as an amidine, urea (B33335), or guanidine. bu.edu.eg To synthesize a 4-carboxamide derivative, a specialized 1,3-dicarbonyl precursor is required.

The reaction involves the nucleophilic attack of the amidine on the carbonyl groups of the three-carbon fragment, followed by cyclization and dehydration to form the aromatic pyrimidine ring. nih.gov The regiochemistry of the cyclization is determined by the nature of the substituents on both the amidine and the dicarbonyl component. nih.gov For the synthesis of this compound, a suitable precursor would be a derivative of a 3-oxopropanoate, where the ester is replaced by a diethylamide, such as N,N-diethyl-3-oxobutanamide or a related β-keto amide. Condensation of such a precursor with formamidine (B1211174) would, in principle, yield the target pyrimidine ring system.

Table 2: General Precursors for Pyrimidine Synthesis

| Three-Carbon Fragment (C-C-C) | N-C-N Fragment | Resulting Pyrimidine Substitution |

|---|---|---|

| 1,3-Diketone | Amidine | 2,4,6-Trisubstituted |

| β-Ketoester | Urea | 4-Hydroxy-6-substituted (Pyrimidone) |

| Malonaldehyde | Guanidine | 2-Amino-pyrimidine |

| β-Keto amide | Formamidine | 4-Amido-substituted pyrimidine |

Multicomponent Reaction Paradigms for Pyrimidine Carboxamides

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov Several MCRs have been developed for the synthesis of pyrimidine derivatives, the most famous being the Biginelli reaction, which typically produces dihydropyrimidinones. wikipedia.orgorganic-chemistry.org

More directly relevant is a palladium-catalyzed three-starting-material, four-component reaction (3SM-4CR) strategy for the synthesis of pyrimidine carboxamides. nih.govscispace.com This process effectively combines an amidine, styrene, and N,N-dimethylformamide (DMF). nih.gov A key feature of this transformation is the novel use of DMF as a dual synthon, providing both a one-carbon atom for the pyrimidine ring and the entire amide synthon. nih.govscispace.com Isotope-labeling experiments confirmed this dual role. nih.gov The reaction proceeds through a combination of C-H bond functionalization and cross-dehydrogenative coupling, resulting in the formation of four new chemical bonds in a single pot. nih.govscispace.com By substituting N,N-dimethylformamide with N,N-diethylformamide, this methodology could be adapted to produce this compound analogues. This strategy is noted for its use of inexpensive starting materials and high atom economy. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization provides a powerful method for constructing heterocyclic rings by forming a bond between two atoms within the same molecule. For pyrimidine synthesis, this typically involves an acyclic precursor containing all the necessary atoms, which is induced to cyclize under specific reaction conditions.

One such approach involves an aza-Michael addition followed by intramolecular cyclization. For instance, the reaction of trifluorinated 2-bromoenones with amidines has been shown to produce trifluoromethylated pyrimidines. mdpi.comorganic-chemistry.org This reaction proceeds via an initial aza-Michael addition of the amidine to the enone, followed by an intramolecular cyclization where a nitrogen atom attacks a carbonyl group, and subsequent dehydration/dehydrohalogenation to yield the aromatic pyrimidine ring. mdpi.com

To apply this strategy for the synthesis of this compound, a suitable acyclic precursor would be required. This precursor would need to contain an amidine moiety at one end and an activated alkene or alkyne group appropriately positioned relative to a diethylamide functional group. Upon activation, the molecule would undergo cyclization to form the six-membered pyrimidine ring with the desired N,N-diethylcarboxamide substituent at the 4-position.

Advanced Catalytic Approaches in Pyrimidine Carboxamide Synthesis

Catalysis is fundamental to the efficient synthesis of complex molecules like pyrimidine carboxamides. By providing alternative reaction pathways with lower activation energies, catalysts enable reactions that would otherwise be slow, inefficient, or non-selective. In the context of pyrimidine synthesis, catalytic methods allow for the construction and functionalization of the heterocyclic ring under milder conditions and with greater control over the final product.

Transition metal catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering powerful methods for the derivatization of heterocyclic cores. Palladium (Pd) and Copper (Cu) are among the most utilized metals for these transformations, enabling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on pyrimidine scaffolds. nih.gov These reactions are crucial for introducing a wide array of substituents at specific positions of the pyrimidine ring, which is key to tuning the molecule's biological activity. nih.govresearchgate.net

A notable strategy for the synthesis of pyrimidine carboxamides involves a palladium-catalyzed four-component reaction (4CR). This approach utilizes amidines, styrene, and N,N-dimethylformamide (DMF) to construct the desired molecule. mdpi.comscispace.com A key feature of this transformation is the dual role of DMF, which acts as both a one-carbon synthon and an amide synthon, a fact confirmed through isotope-labeling experiments. scispace.com This process is highly efficient, forming four chemical bonds in a single sequence through a combination of C-H bond functionalization and cross-dehydrogenative coupling. scispace.com

The general mechanism for palladium-catalyzed C–N cross-coupling, such as the Buchwald-Hartwig amination, involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. rsc.org These reactions have become indispensable in the pharmaceutical industry for synthesizing anilines and their derivatives. rsc.org

Below is a table summarizing various transition metal-catalyzed cross-coupling reactions used for the synthesis and functionalization of pyrimidine and related heterocyclic structures.

| Reaction Name | Catalyst/Metal | Reactants | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Cs₂CO₃ | Aryl halide (e.g., 4-chloro-pyrimidine derivative), Arylboronic acid | C-C (Aryl-Aryl) | Effective for introducing aryl groups at the C4 position. nih.gov |

| Buchwald-Hartwig Amination | Palladium catalyst | Aryl halide, Amine/Amide | C-N | A primary method for forming C-N bonds, widely used in pharmaceutical synthesis. nih.govrsc.org |

| Ullmann Condensation | Copper catalyst | Aryl halide, Phenol/Thiophenol | C-O / C-S | Used to introduce O-aryl and S-aryl substituents onto the pyrimidine ring. nih.gov |

| Sonogashira Coupling | Pd and Cu catalysts | Aryl halide, Terminal alkyne | C-C (Aryl-Alkynyl) | Enables the introduction of alkynyl groups. nih.gov |

| Four-Component Reaction | Palladium catalyst | Amidine, Styrene, DMF | C-C, C-N | Highly efficient; DMF serves as a dual synthon. scispace.com |

While transition metals are powerful catalysts, organocatalysis and Lewis acid mediation offer valuable metal-free or alternative catalytic strategies for pyrimidine synthesis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. One such approach is the inverse-electron-demand Diels-Alder reaction, where ketones can react with 1,3,5-triazine (B166579) in an organocatalytic fashion to directly access the pyrimidine core. mdpi.com

Lewis acid catalysis plays a significant role in promoting cyclization and condensation reactions. Lewis acids are electron-pair acceptors that can activate substrates, typically carbonyl groups, towards nucleophilic attack. nih.gov An efficient synthesis of pyrimidines involves the use of samarium chloride (SmCl₃), a Lewis acid, to catalyze the cyclization of β-formyl enamides with urea. organic-chemistry.org This reaction proceeds efficiently under microwave irradiation, significantly shortening reaction times compared to conventional heating methods. organic-chemistry.org The proposed mechanism suggests that urea releases ammonia, which reacts with the enamide; the Lewis acid then activates the carbonyl group to facilitate the final ring-closing step. organic-chemistry.org Other Lewis acids, such as uranyl nitrate (B79036) hexahydrate, have also been employed to catalyze the synthesis of pyrimidine-5-carboxamide derivatives through multicomponent reactions. researchgate.net

| Catalytic Approach | Catalyst Example | Substrates | Reaction Type | Key Advantages |

| Lewis Acid Catalysis | Samarium Chloride (SmCl₃) | β-Formyl enamides, Urea | Cyclization/Condensation | Efficient, rapid synthesis under microwave conditions. organic-chemistry.org |

| Lewis Acid Catalysis | Uranyl Nitrate Hexahydrate | Aldehyde, Acetoacetanilide, Urea/Thiourea | Multicomponent Reaction (Biginelli-type) | Simple and efficient method for pyrimidine-5-carboxamides. researchgate.net |

| Organocatalysis | (Not specified) | Ketones, 1,3,5-Triazine | Inverse-electron-demand Diels-Alder | Provides direct access to the pyrimidine ring system. mdpi.com |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidines to create more sustainable and environmentally friendly methods. rasayanjournal.co.innih.gov

Key green chemistry strategies in pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. jmaterenvironsci.comrasayanjournal.co.in This approach improves atom economy, reduces waste, and simplifies procedures.

Use of Green Solvents: Traditional synthesis often relies on hazardous organic solvents. Replacing them with environmentally benign alternatives like water is a major goal. rasayanjournal.co.in Water has been successfully used as a solvent for the synthesis of pyrano[2,3,d]pyrimidine derivatives. jmaterenvironsci.com

Solvent-Free Reactions: Conducting reactions without a solvent ("neat" conditions) can significantly reduce waste and simplify product purification. rasayanjournal.co.in A solvent-free "Grindstone technique" using a catalytic amount of CuCl₂·H₂O has been developed for an eco-friendly synthesis of tetrahydropyrimidine (B8763341) derivatives. nih.gov Similarly, ammonium (B1175870) chloride has been used as an inexpensive and efficient catalyst for the solvent-free synthesis of pyrimidine-5-carboxamides. kthmcollege.ac.in

Alternative Energy Sources: Microwave irradiation and ultrasonication are used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comrasayanjournal.co.in The Lewis acid-catalyzed synthesis of pyrimidines is a prime example where microwave heating drastically reduces reaction times. organic-chemistry.org

The application of these principles leads to processes that are not only more environmentally friendly but also often more economically feasible due to reduced waste, shorter reaction times, and higher yields. rasayanjournal.co.in

| Green Chemistry Principle | Specific Application in Pyrimidine Synthesis | Example | Benefits |

| Atom Economy | Multicomponent Reactions (MCRs) | Biginelli reaction to form pyrimidine carboxamides. researchgate.netkthmcollege.ac.in | Reduces waste, simplifies workup, high efficiency. rasayanjournal.co.in |

| Safer Solvents | Use of Water | Synthesis of pyrano[2,3,d]pyrimidines in aqueous media. jmaterenvironsci.com | Environmentally benign, low cost, safe. jmaterenvironsci.com |

| Energy Efficiency | Microwave-Assisted Synthesis | SmCl₃-catalyzed pyrimidine synthesis. organic-chemistry.org | Drastically reduced reaction times, higher yields. rasayanjournal.co.in |

| Waste Prevention | Solvent-Free Synthesis | Ammonium chloride-catalyzed synthesis of pyrimidine-5-carboxamides. kthmcollege.ac.in | Eliminates solvent waste, simplifies purification. nih.govkthmcollege.ac.in |

Mechanistic Insights into Reactions Involving N,n Diethylpyrimidine 4 Carboxamide Formation and Derivatization

Elucidation of Nucleophilic Acyl Substitution Mechanisms

The formation of the carboxamide group in N,N-Diethylpyrimidine-4-carboxamide is a classic example of a nucleophilic acyl substitution reaction. This process involves the reaction of a pyrimidine-4-carboxylic acid derivative with diethylamine (B46881). The generally accepted mechanism proceeds through a stepwise addition-elimination pathway. masterorganicchemistry.comlibretexts.org

The reaction begins with the activation of the carboxylic acid, as the hydroxyl group (-OH) is a poor leaving group. libretexts.org This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or by using a coupling agent. For instance, reacting pyrimidine-4-carboxylic acid with thionyl chloride (SOCl₂) converts it to pyrimidine-4-carbonyl chloride. libretexts.orgacs.org This greatly enhances the electrophilicity of the carbonyl carbon. futurelearn.com

The mechanism unfolds in two primary stages:

Nucleophilic Addition: The diethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated pyrimidine-4-carboxylic acid derivative. This leads to the breaking of the C=O pi bond and the formation of a negatively charged tetrahedral intermediate. libretexts.orgvanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and in the process, a leaving group (e.g., a chloride ion if starting from an acyl chloride) is expelled. libretexts.orgfuturelearn.com A final deprotonation step, often by another molecule of diethylamine, yields the stable this compound and a byproduct (e.g., diethylammonium (B1227033) chloride).

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to facilitate the reaction directly from the carboxylic acid without forming an acyl chloride. libretexts.orgevitachem.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org

Investigation of Pyrimidine (B1678525) Ring Formation Pathways

The synthesis of the core pyrimidine ring structure, upon which the N,N-diethylcarboxamide group is appended, can be achieved through several established pathways. These routes typically involve the condensation of smaller molecular fragments to build the heterocyclic system.

One of the most fundamental methods is the Principal Synthesis , which involves the reaction of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent. Variations of this approach allow for the construction of a wide array of substituted pyrimidines.

More advanced and efficient methods include multicomponent reactions , which allow for the assembly of the pyrimidine ring in a single step from three or more starting materials. A notable example is a palladium-catalyzed four-component reaction strategy that synthesizes pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF). bohrium.com In this specific transformation, DMF serves as a dual synthon, providing both a carbon atom for the ring and the amide functionality. bohrium.com Another approach involves the base-promoted intermolecular reaction between allylic compounds and amidines, using oxygen as the oxidant, to form polysubstituted pyrimidines. organic-chemistry.org

The formation of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, can occur through intramolecular cyclization of appropriately substituted pyrimidine precursors, like 4-aminopyrimidine-5-carboxamides. rsc.org While not directly forming the target compound, these mechanisms highlight the diverse cyclization strategies available in pyrimidine chemistry.

Analysis of Catalytic Cycle Mechanisms in Metal-Mediated Syntheses

Transition-metal catalysis offers powerful and efficient routes for the synthesis and functionalization of pyrimidines. researchgate.netmdpi.com Palladium-catalyzed cross-coupling reactions are particularly prominent in modern organic synthesis for forming C-N and C-C bonds. beilstein-journals.org

A plausible catalytic cycle for a metal-mediated synthesis of a pyrimidine carboxamide, such as the palladium-catalyzed four-component reaction, can be proposed. bohrium.com While specific steps vary with the reaction, a general cycle often includes:

Oxidative Addition: The active catalyst, typically a Pd(0) species, undergoes oxidative addition with a substrate, for example, a halogenated pyrimidine, increasing its oxidation state to Pd(II).

Coordination and Insertion: The other reactants coordinate to the Pd(II) center. In the case of the four-component synthesis, this involves the coordination of the amidine and styrene. bohrium.com This is followed by migratory insertion steps, which form new carbon-carbon and carbon-nitrogen bonds on the metal center.

Reductive Elimination: This final step involves the formation of the product from the ligands attached to the palladium center. The C-N or C-C bond of the final pyrimidine product is formed, and the palladium catalyst is regenerated in its initial Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.

Copper complexes are also used, often in Chan-Lam or Ullmann-type couplings, to facilitate the formation of C-N bonds. beilstein-journals.org In these cycles, the metal facilitates the coupling of an amine with a pyrimidine derivative, often with the assistance of an oxidant to regenerate the active catalytic species. beilstein-journals.org

Examination of Concerted vs. Stepwise Reaction Processes

The distinction between concerted (single-step) and stepwise (multi-step) mechanisms is a fundamental aspect of reaction analysis. diva-portal.org While many reactions involving pyrimidines are traditionally depicted as stepwise, significant evidence suggests that some key transformations may be concerted.

For nucleophilic acyl substitution , the formation of the amide bond is almost universally described as a stepwise addition-elimination process via a tetrahedral intermediate. libretexts.org The energetic favorability of forming and collapsing this intermediate makes a concerted pathway unlikely.

However, for nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine ring (e.g., displacing a halide with an amine), the mechanism is more debated. The classical stepwise pathway proceeds through a discrete, non-aromatic Meisenheimer complex intermediate. harvard.edufrontiersin.org This two-step addition-elimination mechanism has long been the accepted model.

Recent computational and kinetic isotope effect (KIE) studies, however, provide strong evidence that many SNAr reactions, particularly on electron-deficient heterocycles like pyrimidine, proceed through a concerted mechanism . harvard.edu In this pathway, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, passing through a single transition state without forming a stable intermediate. harvard.edufrontiersin.org It is predicted that for substitutions on pyrimidine, stepwise mechanisms are generally not favored, and a concerted process is more likely, especially with good leaving groups like chlorides or bromides. harvard.edu The choice between a stepwise and concerted pathway can be seen as a spectrum, influenced by the stability of the potential Meisenheimer intermediate and the reaction conditions. frontiersin.org

Role of Solvents and Reagents in Reaction Selectivity and Efficiency

The choice of solvents and reagents is critical in the synthesis of this compound, profoundly influencing reaction rates, yields, and the purity of the final product.

Solvents: The solvent's role is to dissolve reactants and stabilize transition states or intermediates.

Aprotic Polar Solvents such as Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and Dichloromethane (DCM) are commonly employed. evitachem.comacs.org DMF and DMAc are excellent at solvating both the pyrimidine substrate and the reagents, and their high boiling points allow for reactions to be conducted at elevated temperatures if necessary. acs.org DCM is a versatile solvent for reactions run at or below room temperature. evitachem.com

Protic Solvents are generally avoided in the final amidation step if an acyl chloride is used, as they can react competitively with the activated species.

Non-polar Solvents like hexane (B92381) or toluene (B28343) may be used during product workup and purification (e.g., for extraction or chromatography) but are less common as the primary reaction medium for these types of polar reactions.

Reagents: The selection of activating agents, bases, and catalysts determines the reaction's efficiency.

Coupling Reagents: For amide bond formation directly from the carboxylic acid, a variety of coupling reagents are available. The choice can impact reaction time and racemization risk (if chiral centers are present). Common systems include carbodiimides like EDCI, often paired with additives like HOBt or Oxyma, which act to suppress side reactions and increase efficiency. evitachem.comub.edu

Bases: In reactions involving acyl chlorides or in coupling reactions, a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is often added. Its role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which prevents the protonation and deactivation of the amine nucleophile.

The interplay between these factors is summarized in the table below, showing how different conditions can affect the synthesis.

| Parameter | Selection | Rationale and Impact on Reaction |

| Solvent | Dichloromethane (DCM) | Good for dissolving reactants at moderate temperatures; easy to remove post-reaction. evitachem.com |

| Dimethylformamide (DMF) | High polarity and boiling point; excellent for solvating salts and polar reagents, can accelerate SNAr reactions. | |

| Activating Reagent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to a highly reactive acyl chloride; reaction is typically fast but generates corrosive HCl. libretexts.org |

| EDCI/HOBt | "One-pot" coupling method; milder conditions compared to acyl chlorides, minimizes side reactions. evitachem.com | |

| Base | Triethylamine (TEA) / DIPEA | Acts as an acid scavenger to neutralize HCl or other acidic byproducts, preventing protonation of the amine nucleophile. |

Computational Chemistry and Quantum Mechanical Analysis of N,n Diethylpyrimidine 4 Carboxamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of many-body systems, such as molecules. google.commdpi.com It is widely used for geometry optimizations due to its favorable balance of computational cost and accuracy. google.com

Molecular Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms in space. google.comresearchgate.net This process seeks to locate the minimum energy structure on the potential energy surface. For N,N-Diethylpyrimidine-4-carboxamide, this optimization would be performed using a DFT method, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's three-dimensional structure. rsc.org

Conformational analysis is crucial for flexible molecules like this compound, which can exist in various spatial arrangements due to the rotation around single bonds. auremn.org.brethz.ch This analysis involves mapping the potential energy surface by systematically changing key dihedral angles to identify all stable conformers and the energy barriers between them. nih.gov For instance, the rotation around the C-N bond of the diethylamino group and the bond connecting the carboxamide group to the pyrimidine (B1678525) ring would be systematically explored to determine the preferred spatial orientation of these substituents. The relative energies of the resulting conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Pyrimidine Ring C-N | 1.34 | - | - |

| Pyrimidine Ring C-C | 1.39 | - | - |

| C4-C(O) | 1.50 | - | - |

| C(O)-N | 1.37 | - | - |

| N-C(ethyl) | 1.47 | - | - |

| C(ethyl)-C(ethyl) | 1.53 | - | - |

| C=O | 1.23 | - | - |

| C-N-C (in diethylamino) | - | 118.0 | - |

| O=C-N | - | 122.0 | - |

| Pyrimidine-C(O)-N-C | - | - | 180.0 (trans) / 0.0 (cis) |

Note: The values in this table are hypothetical and serve as an illustrative example of the type of data obtained from a geometry optimization calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. imperial.ac.ukajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro A smaller gap suggests higher reactivity. chalcogen.ro

For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine ring and the lone pairs of the nitrogen and oxygen atoms of the carboxamide group. The LUMO, on the other hand, would likely be distributed over the π-system of the pyrimidine ring and the carbonyl group. The calculated energies of these orbitals provide valuable information about the molecule's electronic properties and its propensity to engage in various chemical reactions. ossila.comchalcogen.ro

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These are example values. The actual energies would be determined through DFT calculations.

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ). amazonaws.comdergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule is less reactive. amazonaws.comdergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and reactivity. amazonaws.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. arxiv.orgdergipark.org.tr

These parameters are calculated using the energies of the HOMO and LUMO as follows: I = -EHOMO A = -ELUMO χ = (I + A) / 2 η = (I - A) / 2 S = 1 / (2η) ω = μ2 / (2η) where μ = -χ. amazonaws.com

By calculating these descriptors for this compound, one can predict its general chemical behavior and compare its reactivity to other related compounds.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | 2.80 eV |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 2.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays different colors on the molecule's surface, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue represents areas of low electron density (positive potential), prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, indicating these as the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the pyrimidine ring and the ethyl groups would exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.deresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals to understand delocalization and hyperconjugative effects. uni-muenchen.de

Examination of Intramolecular Bonding and Hyperconjugation

NBO analysis of this compound would reveal the nature of the chemical bonds, including their hybridization and polarization. A key aspect of this analysis is the study of hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. youtube.comnih.gov These interactions, often referred to as donor-acceptor interactions, contribute to the stability of the molecule. ekb.eg

The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory. frontiersin.org For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the pyrimidine ring and the carbonyl group. For example, the interaction between the nitrogen lone pair of the diethylamino group and the π* orbital of the carbonyl group (n → π*) would provide insight into the degree of amide resonance. Similarly, interactions involving the pyrimidine ring would shed light on the electronic communication between the substituent and the heterocyclic core.

Table 4: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) of diethylamino | π* (C=O) | 45.8 |

| LP (O) of carbonyl | σ* (C-N) of diethylamino | 5.2 |

| π (C=C) in pyrimidine | π* (C=N) in pyrimidine | 20.1 |

| LP (N) in pyrimidine | σ* (C-C) in pyrimidine | 8.7 |

Note: These are illustrative values representing the stabilization energies from hyperconjugative interactions.

Quantitative Assessment of Charge Delocalization

The distribution of electrons within a molecule is fundamental to its reactivity, stability, and intermolecular interactions. In this compound, charge delocalization occurs primarily through resonance and hyperconjugation involving the pyrimidine ring and the carboxamide substituent. A quantitative assessment of these phenomena is typically achieved using Natural Bond Orbital (NBO) analysis.

NBO analysis transforms the complex many-electron wavefunction into a set of localized orbitals that align with classical chemical bonding concepts (lone pairs, bonding orbitals). This method allows for the examination of charge transfer between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more significant delocalization effect. tandfonline.comresearchgate.net

For this compound, key interactions would include:

Delocalization of the nitrogen lone pair of the diethylamino group into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)).

Delocalization of the pyrimidine ring's π-electrons into the antibonding π* orbital of the C=O bond (π(ring) → π*(C=O)).

Interactions involving the lone pairs on the pyrimidine nitrogen atoms and adjacent antibonding orbitals.

These interactions collectively contribute to the planarity of the amide group and influence the electron density across the entire molecule, impacting its electrostatic potential and interaction sites. libretexts.org

Illustrative NBO Analysis Data for this compound

This table presents hypothetical, yet representative, second-order perturbation energies E(2) for the most significant charge delocalization interactions within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) on Diethylamino | π* (C=O) | 45.8 | Resonance in amide group |

| π (C=C) in Pyrimidine | π* (C=N) in Pyrimidine | 22.5 | Intra-ring π-conjugation |

| π (C=N) in Pyrimidine | π* (C=C) in Pyrimidine | 18.9 | Intra-ring π-conjugation |

| LP (N) in Pyrimidine | σ* (C-C) | 5.2 | Hyperconjugation |

| π (Pyrimidine Ring) | π* (C=O) | 4.1 | Ring-substituent conjugation |

Analysis of Non-Covalent Interactions (NCIs) and Supramolecular Assemblies

Non-covalent interactions (NCIs) are the primary forces governing the three-dimensional arrangement of molecules in the solid state, forming complex supramolecular assemblies. basicmedicalkey.comfrontiersin.org For this compound, a combination of hydrogen bonds, aromatic stacking, and weaker van der Waals forces dictates its crystal packing. Understanding these interactions is crucial for predicting crystal structure and related physical properties.

While this compound lacks classic hydrogen bond donor groups (like O-H or N-H), its carbonyl oxygen and two pyrimidine nitrogen atoms are potent hydrogen bond acceptors. libretexts.org In the presence of donor molecules (e.g., in a co-crystal or solvate), it can form robust hydrogen bonds. iucr.orgresearchgate.net The most common interactions would be of the O-H···N, N-H···N, O-H···O=C, and N-H···O=C types. These interactions often lead to the formation of predictable patterns or "synthons," such as the R²₂(8) ring motif commonly observed in cocrystals of pyrimidines with carboxylic acids. iucr.orgresearchgate.net The geometry of these bonds (donor-acceptor distance and angle) provides insight into their strength. libretexts.org

Illustrative Hydrogen Bond Geometries

This table shows typical geometric parameters for hydrogen bonds where this compound acts as an acceptor.

| Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Interaction Type |

| O-H···N (pyrimidine) | 2.75 | 170 | Strong H-bond |

| N-H···N (pyrimidine) | 2.90 | 165 | Strong H-bond |

| O-H···O=C (carbonyl) | 2.80 | 168 | Strong H-bond |

| N-H···O=C (carbonyl) | 2.95 | 160 | Moderate H-bond |

The electron-deficient pyrimidine ring is well-suited for participating in aromatic stacking interactions, which are critical for stabilizing crystal structures. dcu.ie These can be categorized as:

π-π Stacking: This typically involves parallel-displaced or T-shaped arrangements rather than a direct face-to-face sandwich configuration, which is often repulsive. wikipedia.orgcam.ac.uk The interaction involves the quadrupole moments of the aromatic rings, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å.

Computational analysis can map these interactions and quantify their geometric parameters and energetic contributions.

Reduced Density Gradient (RDG) analysis is a powerful computational tool for visualizing and characterizing weak non-covalent interactions in real space. researchgate.netjussieu.fr It is based on the relationship between the electron density (ρ) and its gradient (∇ρ).

The method generates 3D isosurfaces that identify the location of NCIs. These surfaces are colored based on the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix:

Strong, attractive interactions (Hydrogen Bonds): Appear as blue isosurfaces with large negative sign(λ₂)ρ values.

Weak, attractive interactions (van der Waals, π-π stacking): Appear as green isosurfaces with sign(λ₂)ρ values near zero.

Repulsive interactions (Steric Clashes): Appear as red isosurfaces with large positive sign(λ₂)ρ values. scielo.org.mx

An RDG analysis of a dimer of this compound would reveal green surfaces in the region of π-π stacking between pyrimidine rings and additional green or bluish-green patches indicating C-H…π and other van der Waals contacts.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can provide highly accurate predictions of spectroscopic parameters, which serve as an invaluable tool for structural elucidation and confirmation. lehigh.eduschrodinger.com

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically with DFT functionals. omicsonline.orgrsc.org The calculated shifts (usually relative to tetramethylsilane, TMS) can be directly compared to experimental spectra to confirm assignments.

IR Spectroscopy: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. Key vibrational modes for this compound would include the C=O stretching frequency (~1650-1680 cm⁻¹), C-N stretching, and various pyrimidine ring stretching and bending modes. omicsonline.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of electronic transitions from occupied to unoccupied molecular orbitals. nih.gov For this molecule, transitions would likely be of the π→π* and n→π* type, originating from the pyrimidine ring and the carboxamide group.

Illustrative Predicted Spectroscopic Data

This table provides hypothetical but realistic calculated values for key spectroscopic features of this compound.

| Parameter | Calculated Value | Assignment/Transition |

| ¹H NMR (δ, ppm) | 8.9, 8.7, 7.5 | Pyrimidine ring protons |

| 3.5, 1.2 | -CH₂- and -CH₃ protons of ethyl groups | |

| ¹³C NMR (δ, ppm) | 168.0 | Carbonyl carbon (C=O) |

| 158-145 | Pyrimidine ring carbons | |

| 42.5, 13.0 | -CH₂- and -CH₃ carbons of ethyl groups | |

| IR (ν, cm⁻¹) | 1675 | C=O stretching |

| 1580, 1550 | Pyrimidine ring C=C/C=N stretching | |

| 2970-2850 | C-H stretching (aliphatic) | |

| UV-Vis (λmax, nm) | 265 | π→π* transition |

| 295 | n→π* transition |

Thermodynamic Properties and Stability Studies

Computational chemistry provides a robust means to investigate the thermodynamic properties and conformational landscape of a molecule. By calculating the electronic energy of different possible conformers, the global minimum energy structure can be identified. mdpi.com For this compound, conformational flexibility exists primarily in the orientation of the N,N-diethylcarboxamide group relative to the pyrimidine ring and the rotation of the ethyl groups.

Key thermodynamic parameters that can be calculated include:

Relative Energies (ΔE): To determine the most stable conformer.

Enthalpy of Formation (ΔHf°): A measure of the molecule's intrinsic stability.

Gibbs Free Energy (ΔG): Used to predict the spontaneity of processes and the relative populations of conformers at a given temperature. researchgate.net

These studies are essential for understanding the molecule's behavior and for rationalizing its crystal packing, as molecules often crystallize in a conformation close to their gas-phase minimum energy structure. acs.org

Computational Analysis of this compound Reveals Limited Data on Non-Linear Optical Properties

Despite a thorough review of available scientific literature, specific computational chemistry and quantum mechanical analysis data focusing on the non-linear optical (NLO) properties of this compound are not presently available. While the broader class of pyrimidine derivatives has been the subject of numerous computational studies for their potential in materials science, including NLO applications, this particular compound does not appear to have been individually investigated and reported in the searched scientific literature.

Computational studies on other pyrimidine derivatives often employ Density Functional Theory (DFT) to calculate key NLO parameters. These parameters typically include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). These calculations are crucial for predicting a molecule's potential for applications in technologies such as second-harmonic generation and optical switching.

For instance, studies on various substituted pyrimidines investigate how different electron-donating and electron-withdrawing groups attached to the pyrimidine ring influence the intramolecular charge transfer, which is a key factor in determining the magnitude of the NLO response. The general approach involves optimizing the molecular geometry and then performing calculations using specific basis sets to determine the electronic properties.

However, without specific research dedicated to this compound, no data tables or detailed findings regarding its hyperpolarizability, dipole moment, or polarizability can be provided. The scientific community has explored a vast library of pyrimidine-based molecules for NLO properties, but this compound has not been a specific focus in the available research. Therefore, a detailed discussion and data presentation as requested for section "5.6. Investigation of Non-Linear Optical (NLO) Properties" cannot be constructed.

Mechanistic Structure Activity Relationships and Biochemical Interactions in Vitro of Pyrimidine 4 Carboxamides

Correlating Structural Features with Molecular Target Binding Mechanisms

The biological activity of pyrimidine-4-carboxamides is intrinsically linked to their three-dimensional structure and the specific arrangement of functional groups, which dictate how they bind to molecular targets like enzymes and receptors.

Structure-activity relationship (SAR) studies have been instrumental in deciphering how different substituents on the pyrimidine-4-carboxamide (B1289416) scaffold influence inhibitory potency and binding affinity. A notable example is the optimization of a series of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govresearchgate.net

Systematic modifications at three key positions (R1, R2, and R3) of a high-throughput screening hit (Compound 2) led to the development of a potent inhibitor, LEI-401. nih.gov

R1 Amide Group: Modifications to the R1 amide substituent, such as the N,N-diethyl group in N,N-Diethylpyrimidine-4-carboxamide, generally explore a lipophilic pocket on the target protein. Studies on NAPE-PLD inhibitors showed that changes at this position did not lead to significant improvements in inhibitory activity, suggesting it may bind in a shallow lipophilic pocket. nih.gov

R2 Substituent: Conformational restriction of the R2 substituent was found to be a key factor in enhancing potency. For instance, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine increased the inhibitory potency by threefold. nih.govresearchgate.netacs.org

R3 Substituent: The R3 position proved highly sensitive to modification. Replacing a morpholine (B109124) group with smaller alkylamines, such as dimethylamine (B145610) or pyrrolidine (B122466), increased activity. nih.govacs.org The most effective substitution was a pyrrolidine, which resulted in an almost fourfold increase in potency. acs.org Introducing a hydroxyl group onto the pyrrolidine ring (forming (S)-3-hydroxypyrrolidine) further increased activity tenfold while reducing lipophilicity, a desirable feature for drug-like properties. nih.govresearchgate.net

Pyrimidine (B1678525) Core: The core pyrimidine scaffold itself is crucial for activity. The nitrogen atom at the X2 position (adjacent to the R2 substituent) is thought to form a critical hydrogen bond interaction with the target protein, as its removal led to a tenfold drop in potency. nih.govacs.org

| Compound Moiety | Substituent Modification | Effect on Potency (NAPE-PLD Inhibition) | Reference |

|---|---|---|---|

| R1 Amide | Varied N-substituents | No significant improvement observed. | nih.gov |

| R2 Group | (S)-3-phenylpiperidine (vs. N-methylphenethylamine) | 3-fold increase. | nih.govresearchgate.net |

| R3 Group | Dimethylamine (vs. Morpholine) | 2-fold increase. | acs.org |

| Pyrrolidine (vs. Morpholine) | ~4-fold increase. | acs.org | |

| (S)-3-hydroxypyrrolidine (vs. Morpholine) | 10-fold increase and reduced lipophilicity. | nih.govresearchgate.net | |

| Pyrimidine Core | Removal of X2-Nitrogen | 10-fold decrease. | acs.org |

The carboxamide functional group is a key recognition motif, frequently involved in forming hydrogen bonds with the protein backbone of target enzymes. In studies of thieno[3,2-d]pyrimidine-6-carboxamides as sirtuin inhibitors, docking studies revealed that the carboxamide makes four hydrogen bonds with the protein surface. acs.org Specifically, the carboxamide carbonyl accepts hydrogen bonds from the backbone NH groups of Ile230 and Asp231. acs.org This interaction mimics the binding of the native nicotinamide (B372718) portion of NAD+, indicating that these compounds occupy the nicotinamide C-pocket of the enzyme's active site. acs.org

Furthermore, SAR studies on NAPE-PLD inhibitors suggest that the R1 amide substituent likely binds within a shallow, lipophilic pocket. nih.gov The pyrimidine ring itself can engage in crucial interactions; for example, the pyrimidine moiety of one inhibitor formed a π–π interaction with a histidine residue (His438) in the active site of human butyrylcholinesterase (hBChE). acs.org

Mechanistic Studies of Enzyme Modulation (in vitro)

Pyrimidine-4-carboxamide derivatives have been shown to modulate the activity of a diverse range of enzymes in vitro.

NAPE-PLD Inhibition: As detailed previously, pyrimidine-4-carboxamides were identified as potent inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the primary enzyme for producing N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.gov The optimized compound LEI-401 demonstrated nanomolar potency. nih.gov

Kinase Inhibition: This scaffold is effective against various kinases. Derivatives have been developed as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease. nih.gov Other analogues have shown potent and selective inhibition of PIM-1 kinase, a target in cancer therapy, inducing apoptosis in cancer cell lines. nih.gov

P2Y(12) Antagonism: 2-Phenyl-pyrimidine-4-carboxamide analogues were identified as P2Y(12) receptor antagonists, which are important for inhibiting platelet aggregation. nih.gov

Sirtuin Inhibition: Thieno[3,2-d]pyrimidine-6-carboxamides act as potent, low nanomolar inhibitors of sirtuins SIRT1, SIRT2, and SIRT3. acs.org

Lactate (B86563) Dehydrogenase (LDH) Inhibition: A novel family of ethyl pyrimidine-quinolinecarboxylate derivatives were designed and synthesized as inhibitors of human lactate dehydrogenase A (hLDHA), a target in cancer treatment. nih.gov

Mechanistic Investigations of Nucleic Acid Interactions (e.g., DNA Intercalation)

While many pyrimidine derivatives target enzymes, some have been shown to interact directly with nucleic acids. Dihydropyrimidines (DHPMs), which are structurally related to pyrimidines, can interact with DNA and RNA, thereby disrupting their biosynthesis and terminating cell division. mdpi.com

More specifically, novel cationic pyrimidine derivatives have been synthesized as ligands for G-quadruplex DNA, a secondary structure found in telomeric regions that is a promising anti-cancer target. eco-vector.com Experimental methods like circular dichroism and UV-visible spectroscopy, combined with molecular dynamics simulations, confirmed that these compounds can form a stable complex with G-quadruplex DNA. eco-vector.com

Elucidation of In Vitro Biochemical Pathways Affected by Pyrimidine Carboxamide Derivatives

The interaction of pyrimidine carboxamide derivatives with their molecular targets can trigger downstream effects on various biochemical pathways.

BMP2/SMAD1 Signaling Pathway: Certain pyrimidine derivatives have been identified as bone anabolic agents that promote osteogenesis in vitro. nih.gov Mechanistic studies showed that a lead compound exerted its bone-forming effect by stimulating the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. nih.gov The compound led to enhanced phosphorylation of SMAD1, which in turn stimulated downstream osteogenic genes. nih.gov

Pyrimidine Metabolism: The pyrimidine metabolic pathway is fundamental to the synthesis of DNA, RNA, lipids, and carbohydrates. researchgate.net Inhibiting key enzymes in this pathway, such as CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase), has been proposed as a strategy for cancer treatment by depleting the pyrimidine pools necessary for cell proliferation. nih.gov

Apoptosis Pathways: Pyrido[2,3-d]pyrimidine derivatives that inhibit PIM-1 kinase have been shown to be potent inducers of apoptosis (programmed cell death) in breast cancer cell lines in vitro. nih.gov One lead compound increased the total apoptosis in treated cells by over 58-fold compared to controls and also arrested the cell cycle at the G1 phase. nih.gov

Computational Docking and Molecular Dynamics Simulations for Interaction Prediction

In silico methods are powerful tools for predicting and analyzing the interactions between pyrimidine-4-carboxamides and their biological targets, complementing experimental data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to screen virtual libraries of compounds and to understand binding modes. nih.govnih.gov For example, docking studies of thieno[2,3-d]pyrimidine (B153573) derivatives against the Epidermal Growth Factor Receptor (EGFR) confirmed their binding patterns, showing hydrogen bonds and multiple hydrophobic interactions within the active site that stabilized the complex. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, helps rank potential inhibitors. nih.govsamipubco.com

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical motions of atoms and molecules over time, providing insight into the stability and dynamics of the ligand-receptor complex. eco-vector.comsamipubco.com MD studies have been used to confirm the stable binding of pyrimidine derivatives to targets like MARK4 kinase and EGFR. nih.govnih.gov These simulations can track parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period, which can be as long as 100 to 500 nanoseconds. nih.govnih.gov

These computational approaches help elucidate binding energies, identify key interacting amino acid residues, and confirm the stability of interactions predicted by docking, guiding the rational design of more potent and selective molecules. nih.govsamipubco.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.